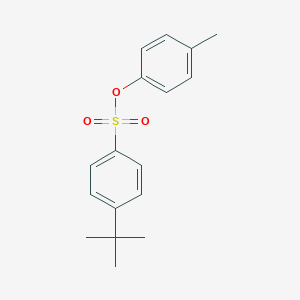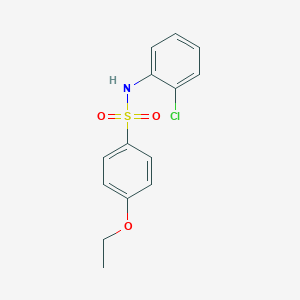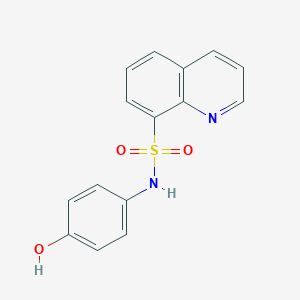![molecular formula C21H22ClNO5S B281268 Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It is a novel compound that has shown promising results in preclinical and clinical studies.
Wirkmechanismus
The mechanism of action of Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves the inhibition of ATP citrate lyase (ACL), an enzyme that plays a key role in the synthesis of fatty acids and cholesterol. By inhibiting ACL, Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate reduces the production of these lipids and promotes their clearance from the bloodstream. Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate also activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism. Activation of AMPK by Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate leads to increased fatty acid oxidation and glucose uptake, which may contribute to its beneficial effects on lipid and glucose metabolism.
Biochemical and Physiological Effects:
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects that contribute to its cardiovascular benefits. These include:
- Reduction in LDL-C levels: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce LDL-C levels by up to 30% in clinical studies.
- Increase in HDL-C levels: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to increase HDL-C levels by up to 20% in clinical studies.
- Reduction in triglyceride levels: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce triglyceride levels by up to 40% in clinical studies.
- Anti-inflammatory effects: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in clinical studies.
- Anti-oxidant effects: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce oxidative stress markers such as malondialdehyde (MDA) and increase antioxidant enzymes such as superoxide dismutase (SOD) in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and has good bioavailability. It has been extensively studied in preclinical and clinical studies, which provide a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, there are also some limitations to using Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in lab experiments. It is a relatively new drug, and there is still much to be learned about its mechanism of action and long-term effects. Additionally, it may not be suitable for all types of experiments, as its effects are primarily on lipid and glucose metabolism.
Zukünftige Richtungen
There are several future directions for research on Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate. These include:
- Further studies on its mechanism of action: While the inhibition of ACL and activation of AMPK are known to be involved in the effects of Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, there may be other mechanisms at play that have yet to be discovered.
- Studies on its long-term safety and efficacy: While Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has shown promising results in clinical trials, more studies are needed to determine its long-term safety and efficacy.
- Studies on its use in combination with other drugs: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate may have synergistic effects when used in combination with other drugs, such as statins or PCSK9 inhibitors.
- Studies on its use in other disease states: While Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has primarily been studied for its cardiovascular effects, it may have potential for use in other disease states such as metabolic syndrome or non-alcoholic fatty liver disease.
Conclusion:
In conclusion, Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a novel compound that has shown promising results in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases. Its mechanism of action involves the inhibition of ACL and activation of AMPK, which leads to improvements in lipid and glucose metabolism. Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for lab experiments, but there are also some limitations to its use. Future research on Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate should focus on further elucidating its mechanism of action, studying its long-term safety and efficacy, exploring its use in combination with other drugs, and investigating its potential for use in other disease states.
Synthesemethoden
The synthesis of Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves a multi-step process that starts with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 7-chloro-3-hydroxy-2-benzofuranone to give the benzofuranone derivative. The benzofuranone derivative is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to give the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with ethylamine to give Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases such as dyslipidemia, atherosclerosis, and coronary heart disease. It has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and improve other lipid parameters. Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its cardiovascular benefits.
Eigenschaften
Molekularformel |
C21H22ClNO5S |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
ethyl 7-chloro-2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H22ClNO5S/c1-6-27-21(24)19-14(5)28-20-16(19)9-15(10-17(20)22)23-29(25,26)18-8-12(3)11(2)7-13(18)4/h7-10,23H,6H2,1-5H3 |
InChI-Schlüssel |
MQLQHOHSXSIVMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C=C(C=C12)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)Cl)C |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2Cl)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)
![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)

![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)


